molecular formula C18H13N3O5S2 B2626286 N-(4-(7-ethoxybenzofuran-2-yl)thiazol-2-yl)-5-nitrothiophene-2-carboxamide CAS No. 921526-43-4

N-(4-(7-ethoxybenzofuran-2-yl)thiazol-2-yl)-5-nitrothiophene-2-carboxamide

Cat. No. B2626286
M. Wt: 415.44
InChI Key: HBNBNIXOVXRIRW-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of this compound is likely to be planar due to the presence of the conjugated system of the benzofuran and thiazole rings. The nitro group on the thiophene ring is a strong electron-withdrawing group, which could have significant effects on the compound’s reactivity .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by the various functional groups present. For example, the nitro group is a strong electron-withdrawing group, which could make the thiophene ring more susceptible to electrophilic aromatic substitution .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure and the presence of the various functional groups. For example, the presence of the nitro group could make the compound more polar and potentially more soluble in polar solvents.

Scientific Research Applications

Synthesis and Biological Activities

  • The synthesis of heterocyclic aryl monoazo organic compounds, including thiazole derivatives, has been explored for their application in dyeing polyester fibers and exhibiting antimicrobial, antitumor, and antioxidant activities. This research highlights the potential of thiazole derivatives in developing biologically active fabrics with various life applications (Khalifa, Abdel‐Hafez, Gobouri, & Kobeasy, 2015).

Antibacterial and Anticancer Potential

  • Novel thiazole derivatives have been synthesized and tested for their antibacterial and anticancer properties. These compounds show promising activity against bacterial strains like Staphylococcus aureus and Bacillus subtilis, and exhibit non-cytotoxic concentrations against mammalian cell lines, suggesting their potential in medical applications (Palkar, Patil, Hampannavar, Shaikh, Patel, Kanhed, Yadav, & Karpoormath, 2017).

Application in Anticancer Evaluation

  • Research into thiazole derivatives has shown that some compounds exhibit significant anticancer activities against various cancer cell lines, including breast, lung, and ovarian cancer, demonstrating the relevance of these compounds in cancer research and treatment (Ravinaik, Rao, Rao, Ramachandran, & Reddy, 2021).

Antimicrobial and Antifungal Activities

  • Thiazole carboxamide derivatives have been synthesized and found to be effective against both Gram-positive and Gram-negative bacteria, as well as showing antifungal activity. This suggests their potential use in developing new antimicrobial agents (Mhaske, Vadgaonkar, Jadhav, & Bobade, 2011).

Antileishmanial Activity

Synthesis and Characterization for Bioactive Applications

  • Thiazole derivatives have been synthesized and characterized for potential bioactive applications, including antimicrobial evaluation and molecular docking studies, indicating their versatility in drug development (Talupur, Satheesh, & Chandrasekhar, 2021).

Evaluation as Radiosensitizers

Applications in Hepatitis B Virus Replication Inhibition

Future Directions

The potential applications of this compound could be vast, given the wide range of activities shown by similar benzofuran derivatives. Further studies could focus on exploring its potential biological activities, optimizing its synthesis, and investigating its mechanism of action .

properties

IUPAC Name

N-[4-(7-ethoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]-5-nitrothiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13N3O5S2/c1-2-25-12-5-3-4-10-8-13(26-16(10)12)11-9-27-18(19-11)20-17(22)14-6-7-15(28-14)21(23)24/h3-9H,2H2,1H3,(H,19,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HBNBNIXOVXRIRW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC2=C1OC(=C2)C3=CSC(=N3)NC(=O)C4=CC=C(S4)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13N3O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

415.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-(7-ethoxybenzofuran-2-yl)thiazol-2-yl)-5-nitrothiophene-2-carboxamide

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